2-Methyl-6-(trifluoromethyl)morpholine
Description
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c1-4-2-10-3-5(11-4)6(7,8)9/h4-5,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVZRPRBZRIGRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342385-23-2 | |
| Record name | 2-methyl-6-(trifluoromethyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reductive Amination Approach (Patent US6051717A)
A convergent process described in patent literature outlines a reductive amination method for synthesizing morpholine derivatives bearing trifluoromethyl groups. Although this patent primarily focuses on more complex morpholine compounds, the methodology is adaptable for 2-methyl-6-(trifluoromethyl)morpholine synthesis.
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- Reductive amination of a morpholine intermediate with an aldehyde containing trifluoromethyl substitution.
- Use of reducing agents such as sodium triacetoxyborohydride, borane complexes, or catalytic hydrogenation.
- Organic solvents like tetrahydrofuran (THF), diethyl ether, or toluene are employed.
- Temperature control between -80°C to 20°C optimizes reaction efficiency.
| Reducing Agent | Notes |
|---|---|
| Sodium triacetoxyborohydride | Preferred for mild reductive amination |
| Borane-triethylamine complex | Effective for selective reductions |
| Sodium borohydride | Common hydride donor |
| Catalytic hydrogenation | Requires metal catalysts |
This method avoids high-temperature cyclization steps and allows for efficient synthesis with fewer purification stages.
Controlled Oxidation, Reduction, and Substitution (VulcanChem Data)
A typical industrial synthesis of (2S,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride involves:
Oxidation and Reduction Steps:
- Use of oxidants such as potassium permanganate or hydrogen peroxide to functionalize precursors.
- Reduction with lithium aluminum hydride to reduce intermediates to the morpholine ring structure.
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- Introduction of trifluoromethyl groups via nucleophilic substitution.
- Use of various nucleophiles to introduce methyl groups at the 2-position.
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- Continuous flow reactors to improve reaction control, yield, and purity.
- Precise temperature and reagent concentration control to optimize stereochemistry and yield.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Oxidation | Potassium permanganate, H2O2 | Introduce oxygen functionalities |
| Reduction | Lithium aluminum hydride | Reduce intermediates to morpholine ring |
| Substitution | Nucleophiles (various) | Install methyl and trifluoromethyl groups |
| Reactor Type | Continuous flow | Enhance efficiency and purity |
This approach is suited for industrial scale production, balancing efficiency and product quality.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination (Patent) | Morpholine intermediate, aldehyde, sodium triacetoxyborohydride, THF, -80 to 20°C | Mild conditions, fewer steps | Requires specific aldehyde precursor |
| Oxidation/Reduction/Substitution (Industrial) | KMnO4, H2O2, LiAlH4, nucleophiles, continuous flow reactors | Scalable, controlled stereochemistry | Multi-step, requires careful control |
| Benzylation + Morpholine Substitution | Benzyl bromides, DIPEA, K2CO3, triethylamine, reflux in CH3CN | Straightforward, well-characterized | Not directly for trifluoromethyl derivatives |
Research Findings and Analytical Data
Stereochemistry: The stereochemistry of the 2-methyl and 6-(trifluoromethyl) substituents is critical for biological activity and is controlled by reaction conditions and choice of starting materials.
Purity: High-performance liquid chromatography (HPLC) and NMR spectroscopy are standard for purity and structural confirmation, with purities typically exceeding 95%.
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- 1H NMR: Characteristic peaks for morpholine ring protons and methyl substituents.
- 13C NMR: Signals corresponding to carbon atoms adjacent to trifluoromethyl groups appear downfield due to electron-withdrawing effects.
- IR Spectroscopy: Identification of morpholine ring vibrations and trifluoromethyl group absorptions.
Chemical Reactions Analysis
2-Methyl-6-(trifluoromethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include bases, acids, and catalysts that facilitate the desired transformations. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Medicinal Chemistry
- Negative Allosteric Modulation of mGluR2 :
- 2-Methyl-6-(trifluoromethyl)morpholine acts as a negative allosteric modulator of metabotropic glutamate receptor subtype 2 (mGluR2). This property is significant for developing treatments for neurological disorders such as anxiety, depression, and schizophrenia.
- Drug Development :
- The compound's structural features make it a valuable pharmacophore in drug design, potentially leading to molecules with improved pharmacokinetic and pharmacodynamic profiles. Its ability to enhance binding affinity and selectivity towards biological targets is crucial for therapeutic efficacy.
Organic Synthesis
- Building Block for Complex Molecules :
- Reactivity and Stability :
- The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making the compound suitable for synthesizing agrochemicals and specialty chemicals.
Study on mGluR2 Modulation
A recent study investigated the structure-activity relationship (SAR) of this compound derivatives. It was found that modifications to the morpholine ring significantly affected binding affinity and biological activity. Variations in substituents impacted solubility and permeability characteristics critical for therapeutic efficacy.
Toxicological Assessment
Preliminary toxicological assessments indicated that while certain analogs showed potential mutagenicity, this compound exhibited a favorable safety profile with no significant toxic effects observed in initial assays. This suggests its viability for further development in medicinal applications.
Mechanism of Action
The mechanism by which 2-Methyl-6-(trifluoromethyl)morpholine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological activity. The pathways involved often include modulation of enzymatic activity or receptor signaling, which can result in various physiological effects .
Comparison with Similar Compounds
Morpholine-Containing Pyrimidines
Example Compound : CID2992168 (4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine)
- Key Features : Combines a trisubstituted pyrimidine core with a morpholine ring.
- Activity : Exhibits high EP2 receptor potentiation (fold shift = 18.5), outperforming piperidine/pyrrolidine analogs (fold shifts ≤ 4.5) .
- Comparison :
- The morpholine ring in CID2992168 is critical for receptor modulation, unlike benzamide derivatives (e.g., TG6–268), where morpholine substitution abolished activity .
- The trifluoromethyl group at the pyrimidine 6-position enhances potency compared to phenyl or isopropylthio substituents (e.g., CID891729) .
Table 1: EP2 Potentiation of Trisubstituted Pyrimidines
| Compound | Substituent at Pyrimidine 6-Position | Fold Shift (PGE2 EC50) |
|---|---|---|
| CID2992168 | CF₃ | 18.5 |
| CID3239428 (piperidine) | CF₃ | 4.5 |
| CID891729 | Phenyl | 8.7 |
Antifungal Pyrimidine Derivatives
Example Compound : 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide)
- Key Features : Contains a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group linked to an amide moiety.
- Activity : Demonstrates superior antifungal activity against Phomopsis sp. (EC₅₀ = 10.5 μg/mL) compared to Pyrimethanil (EC₅₀ = 32.1 μg/mL) .
- Comparison: The trifluoromethyl group significantly enhances antifungal efficacy compared to non-fluorinated analogs.
Perfluorinated Morpholine Derivatives
Example Compound : 2,2,3,3,5,5,6,6-octafluoro-4-(trifluoromethyl)morpholine (CAS 382-28-5)
Imidazo[1,2-a]pyridine Derivatives
Example Compound : 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile
Impact of Substituents
- Trifluoromethyl Group: Increases lipophilicity (logP) by ~1.0 unit compared to non-fluorinated analogs, improving bioavailability .
- Morpholine vs. Piperidine/Pyrrolidine :
Table 2: Substituent Effects on Key Properties
| Compound Type | Substituent | Key Property Affected |
|---|---|---|
| Trisubstituted Pyrimidine | Morpholine + CF₃ | EP2 Potentiation (↑18.5x) |
| Benzamide Derivatives | Piperidine + CF₃ | EP2 Potentiation (No activity) |
| Antifungal Pyrimidines | CF₃ at Pyrimidine-6 | Antifungal EC₅₀ (↓10.5 μg/mL) |
Biological Activity
2-Methyl-6-(trifluoromethyl)morpholine is a morpholine derivative notable for its unique structural features, which enhance its biological activity. The compound is characterized by a trifluoromethyl group at the 6-position and a methyl group at the 2-position of the morpholine ring. Its molecular formula is CHFN, with a molecular weight of approximately 181.16 g/mol. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by research findings and case studies.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as a negative allosteric modulator of metabotropic glutamate receptor subtype 2 (mGluR2). This property is crucial for developing therapeutics aimed at treating neurological disorders such as schizophrenia and anxiety disorders.
The trifluoromethyl group enhances the compound's binding affinity to mGluR2 receptors, leading to increased biological activity. Interaction studies have shown that modifications to its structure can significantly alter its binding affinity and biological activity. For instance, variations in substituents on the morpholine ring can impact solubility and permeability characteristics, which are critical for therapeutic efficacy .
Study 1: Interaction with mGluR2 Receptors
A study conducted on the interaction of this compound with mGluR2 receptors revealed that the compound exhibits a high degree of potency. The study utilized radiolabeled ligands to assess binding affinity and confirmed that this morpholine derivative selectively interacts with mGluR2, demonstrating its potential as a therapeutic agent in neurology.
Study 2: Synthesis and Biological Evaluation
Another research effort focused on synthesizing various derivatives of this compound to evaluate their biological activities. The findings indicated that certain structural modifications could enhance the compound's effectiveness as an mGluR2 modulator. For example, adding different alkyl or aryl groups at specific positions on the morpholine ring resulted in compounds with improved pharmacokinetic profiles .
Comparative Analysis
The following table summarizes key structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| (2S,6S)-2-methyl-6-(trifluoromethyl)morpholine | Stereoisomer with opposite configurations | Different biological activity profile | Varies significantly from (2R,6R) |
| (3R,5S)-3-methyl-5-(trifluoromethyl)piperidine | Piperidine ring instead of morpholine | Potentially different receptor interactions | Modulates different pathways |
| 4-(Trifluoromethyl)aniline | Aromatic amine with trifluoromethyl group | Different reactivity patterns due to aromaticity | Antimicrobial properties observed |
Q & A
Q. What are the optimal synthetic routes for 2-Methyl-6-(trifluoromethyl)morpholine, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution or coupling reactions. For example, describes a method using 4-(trifluoromethoxy)aniline with catalysts under controlled conditions. Reaction optimization includes adjusting temperature (typically 80–120°C), solvent choice (e.g., THF or DMF), and catalyst loading (e.g., Pd-based catalysts for cross-coupling). Purification via column chromatography or recrystallization is critical for removing trifluoromethylated byproducts . further highlights the use of continuous flow reactors for improved efficiency in multi-step syntheses, emphasizing the need for real-time monitoring (e.g., HPLC) to track intermediate formation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation, with ¹⁹F NMR particularly useful for verifying trifluoromethyl group integrity. Mass spectrometry (HRMS or LC-MS) validates molecular weight and purity. and emphasize the use of reversed-phase HPLC with UV detection (λ = 210–254 nm) to assess purity, while X-ray crystallography (as in ) resolves stereochemical ambiguities .
Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer : In vitro assays using recombinant enzymes (e.g., kinases or proteases) are standard. and suggest using fluorogenic substrates to measure inhibition kinetics (IC₅₀). Dose-response curves (0.1–100 µM) and controls (e.g., DMSO vehicle) are critical. For cellular assays, recommends cytotoxicity profiling (MTT assay) alongside target engagement studies (e.g., Western blotting for downstream biomarkers) .
Advanced Research Questions
Q. How can crystallographic disorder in the trifluoromethyl group be resolved during X-ray structure determination?
- Methodological Answer : and report positional disorder in trifluoromethyl groups, with fluorine atoms occupying two sites (occupancy ratios ~0.68:0.32). To address this, refine the structure using split-atom models with SHELXL or OLEX2. High-resolution data (d-spacing < 0.8 Å) and low-temperature (100 K) data collection improve electron density maps. Constraints on thermal parameters (ADPs) for disordered atoms reduce overfitting .
Q. What computational strategies are suitable for modeling the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic properties, including HOMO-LUMO gaps and electrostatic potential surfaces. and highlight the use of Gaussian or ORCA software to simulate interactions with biological targets (e.g., docking studies with AutoDock Vina). Solvent effects are incorporated via PCM or COSMO models .
Q. How can researchers address solubility limitations of this compound in aqueous assays?
- Methodological Answer : Co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) enhance solubility. and recommend pre-formulation studies using dynamic light scattering (DLS) to assess aggregation. For in vivo studies, suggests lipid-based nanoemulsions or cyclodextrin complexes to improve bioavailability .
Q. What experimental approaches reconcile contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or compound stability. and advise:
- Replicating assays with independently synthesized batches.
- Testing for photodegradation (UV-Vis stability studies).
- Using orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
